4-Bromo-2,3,5,6-tetrafluorophenylboronic acid

Vue d'ensemble

Description

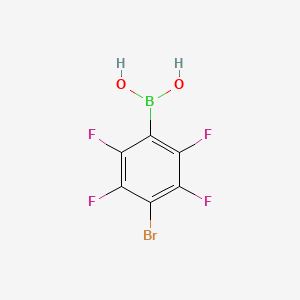

4-Bromo-2,3,5,6-tetrafluorophenylboronic acid is a unique chemical compound with the molecular formula C6H2BBrF4O2 and a molecular weight of 272.79 g/mol. This compound features a boronic acid moiety attached to a phenyl ring substituted with bromine and four fluorine atoms. The presence of these substituents imparts distinct electronic properties, making it valuable in various scientific research applications.

Applications De Recherche Scientifique

4-Bromo-2,3,5,6-tetrafluorophenylboronic acid has diverse applications in scientific research:

Medicinal Chemistry: It serves as a building block for synthesizing novel small-molecule drugs targeting diseases like cancer and neurodegenerative disorders.

Protein-Protein Interaction Studies: The compound is used in probes to study protein-protein interactions, aiding in drug discovery and understanding cellular processes.

Material Science: It is utilized in developing organic optoelectronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), due to its stability and electronic properties.

Safety and Hazards

Mécanisme D'action

Mode of Action

4-Bromo-2,3,5,6-tetrafluorophenylboronic acid is a potential candidate for Suzuki-Miyaura couplings. This reaction involves the coupling of the boron atom with an organic halide (RX) in the presence of a palladium catalyst to form a new carbon-carbon bond (C-C).

Biochemical Pathways

Result of Action

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the efficacy of its reactions can be influenced by factors such as temperature, pH, and the presence of a suitable catalyst.

Analyse Biochimique

Biochemical Properties

4-Bromo-2,3,5,6-tetrafluorophenylboronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors and sensors. The compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and preventing substrate access. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .

Cellular Effects

In cellular systems, this compound has been observed to affect various cellular processes. It can influence cell signaling pathways by inhibiting key enzymes involved in signal transduction, leading to altered gene expression and cellular metabolism. For instance, the compound may inhibit kinases, resulting in the downregulation of phosphorylation events critical for cell proliferation and survival. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby modulating the flux of metabolites through different pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with target biomolecules. This interaction often leads to enzyme inhibition, where the compound binds to the active site of the enzyme, blocking substrate access and catalytic activity. The presence of electron-withdrawing fluorine atoms enhances the compound’s reactivity, making it a potent inhibitor. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under inert atmosphere and low temperatures (2-8°C), but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and primarily act as an enzyme inhibitor, modulating biochemical pathways. At higher doses, it can cause adverse effects such as tissue damage and systemic toxicity. Studies have identified threshold doses beyond which the compound’s toxic effects become pronounced, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can inhibit enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes, leading to changes in metabolite levels and metabolic flux. These interactions can result in altered energy production and biosynthetic pathways, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. These interactions can affect the compound’s bioavailability and efficacy in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific organelles or compartments through targeting signals and post-translational modifications. Its localization can impact its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3,5,6-tetrafluorophenylboronic acid typically involves the bromination of 2,3,5,6-tetrafluorophenylboronic acid. This reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent . The reaction is usually performed at low temperatures to ensure selectivity and yield.

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar bromination techniques. The process involves careful control of reaction parameters to achieve high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-2,3,5,6-tetrafluorophenylboronic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It is a key reagent in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with organic halides in the presence of a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol are typical.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted phenylboronic acids.

Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.

Comparaison Avec Des Composés Similaires

4-Methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of bromine and fluorine atoms.

4-Bromo-2,3,5,6-tetrafluoropyridine: Contains a pyridine ring instead of a phenyl ring.

Uniqueness: 4-Bromo-2,3,5,6-tetrafluorophenylboronic acid is unique due to its combination of bromine and four fluorine atoms, which impart distinct electronic properties. This makes it particularly valuable in coupling reactions and the synthesis of complex molecules.

Propriétés

IUPAC Name |

(4-bromo-2,3,5,6-tetrafluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BBrF4O2/c8-2-5(11)3(9)1(7(13)14)4(10)6(2)12/h13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFADCDXWIFNRJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C(=C1F)F)Br)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BBrF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584400 | |

| Record name | (4-Bromo-2,3,5,6-tetrafluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016231-40-5 | |

| Record name | B-(4-Bromo-2,3,5,6-tetrafluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016231-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2,3,5,6-tetrafluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Aminophenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B1286803.png)

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)

![cis-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1286846.png)

![(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid](/img/structure/B1286852.png)